![molecular formula C24H20N2O B4729532 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B4729532.png)
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine
Overview
Description
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of perimidines, which are heterocyclic compounds that contain a nitrogen atom in the ring structure.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. It has also been shown to have antidepressant effects in animal models of depression. Additionally, the compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be obtained in high quantities. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine. One direction is to explore its potential as a treatment for other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study the compound's effects on other neurotransmitters such as serotonin and norepinephrine. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Scientific Research Applications
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, the compound has been studied for its potential as a treatment for these diseases.
properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-2-6-17(7-3-1)16-27-20-14-12-19(13-15-20)24-25-21-10-4-8-18-9-5-11-22(26-24)23(18)21/h1-15,24-26H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALGIRLJULBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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